Home > Products > Screening Compounds P129650 > KRAS G12C inhibitor 11
KRAS G12C inhibitor 11 -

KRAS G12C inhibitor 11

Catalog Number: EVT-12066730
CAS Number:
Molecular Formula: C32H37N7O2
Molecular Weight: 551.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12C inhibitor 11 is a targeted therapeutic agent developed to selectively inhibit the KRAS G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer. The KRAS gene, part of the RAS family of oncogenes, plays a crucial role in cell signaling pathways that regulate cell growth and differentiation. Mutations in this gene, such as G12C, lead to constitutive activation of the KRAS protein, contributing to oncogenesis. Inhibitors like KRAS G12C inhibitor 11 are designed to bind covalently to the mutated cysteine residue at position 12, thereby blocking its activity and offering a novel approach to cancer treatment.

Source

The development of KRAS G12C inhibitors has gained momentum since their introduction in 2013 by researchers including Kevan Shokat. These compounds have undergone extensive research and clinical trials, leading to the approval of several agents targeting this mutation, such as sotorasib and adagrasib .

Classification

KRAS G12C inhibitor 11 belongs to a class of covalent inhibitors that specifically target the KRAS G12C mutant form. These inhibitors are categorized as small molecules that irreversibly bind to the mutant protein, disrupting its function and signaling pathways associated with tumor growth.

Synthesis Analysis

Methods

The synthesis of KRAS G12C inhibitor 11 typically involves several key steps:

  1. Design and Optimization: Utilizing structure-based drug design principles to identify potential binding sites on the KRAS protein.
  2. Chemical Synthesis: Employing organic synthesis techniques to create the compound. This often includes:
    • Nucleophilic substitution reactions to introduce functional groups.
    • Cyclization reactions that form the core structure of the inhibitor.
    • Purification methods such as chromatography to isolate the final product.

Technical Details

The synthetic route may involve multi-step processes with intermediate compounds being synthesized and characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structures before proceeding to the next steps.

Molecular Structure Analysis

Structure

KRAS G12C inhibitor 11 features a unique molecular structure designed for high specificity towards the mutated form of KRAS. The compound typically contains:

  • A covalent warhead that reacts with the thiol group of cysteine at position 12.
  • A hydrophobic pocket that enhances binding affinity through van der Waals interactions.

Data

The molecular formula and weight, along with detailed structural data such as bond lengths and angles, can be determined through X-ray crystallography or computational modeling studies.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving KRAS G12C inhibitor 11 is its covalent binding to the cysteine residue in the KRAS G12C protein. This reaction can be represented as follows:

KRAS G12C+InhibitorKRAS G12C Inhibitor Complex\text{KRAS G12C}+\text{Inhibitor}\rightarrow \text{KRAS G12C Inhibitor Complex}

Technical Details

This reaction is characterized by:

  • Irreversibility, meaning once bound, the inhibitor permanently alters the function of the KRAS protein.
  • Selectivity, as the inhibitor preferentially binds to the mutant form over wild-type KRAS, minimizing off-target effects.
Mechanism of Action

Process

The mechanism of action for KRAS G12C inhibitor 11 involves:

  1. Binding: The inhibitor covalently attaches to the cysteine residue on KRAS G12C.
  2. Conformational Change: This binding induces a conformational change in the protein structure, locking it in an inactive state.
  3. Signal Disruption: As a result, downstream signaling pathways associated with cell proliferation and survival are inhibited.

Data

Studies have shown that this mechanism effectively reduces cell proliferation in cancer models harboring KRAS G12C mutations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline compound.
  • Solubility: Solubility in organic solvents varies depending on specific functional groups present.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Highly reactive towards thiol groups due to its covalent warhead.

Relevant Data or Analyses

Characterization techniques such as differential scanning calorimetry and thermogravimetric analysis can provide insights into thermal stability and degradation profiles.

Applications

Scientific Uses

KRAS G12C inhibitor 11 is primarily used in:

  • Cancer Research: To study mechanisms of resistance and efficacy against KRAS-driven tumors.
  • Clinical Trials: Evaluating its safety and efficacy in patients with cancers harboring KRAS G12C mutations.
  • Combination Therapies: Investigating synergistic effects when used alongside other targeted therapies or immunotherapies.

Properties

Product Name

KRAS G12C inhibitor 11

IUPAC Name

2-[(2R)-4-[2-[[(2R)-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile

Molecular Formula

C32H37N7O2

Molecular Weight

551.7 g/mol

InChI

InChI=1S/C32H37N7O2/c1-3-30(40)39-19-18-38(20-24(39)13-15-33)31-27-14-17-37(29-12-6-9-23-8-4-5-11-26(23)29)21-28(27)34-32(35-31)41-22-25-10-7-16-36(25)2/h3-6,8-9,11-12,24-25H,1,7,10,13-14,16-22H2,2H3/t24-,25-/m1/s1

InChI Key

OBKBMFMBHWUYHS-JWQCQUIFSA-N

Canonical SMILES

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C

Isomeric SMILES

CN1CCC[C@@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN([C@@H](C6)CC#N)C(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.